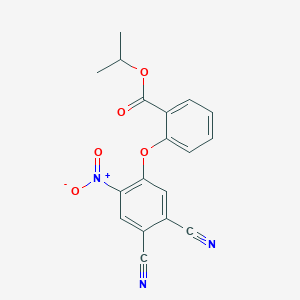![molecular formula C19H17N3O4 B6059761 N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide, commonly known as MQPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MQPA is a synthetic compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa.
Applications De Recherche Scientifique
MQPA has been extensively studied for its potential applications in various fields, including medicine, biotechnology, and material science. In medicine, MQPA has been shown to have anticoagulant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of thrombotic and inflammatory diseases. In biotechnology, MQPA has been used as a serine protease inhibitor in the purification and analysis of proteins. In material science, MQPA has been used as a building block for the synthesis of novel polymers and materials.
Mécanisme D'action
MQPA is a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa. It acts by binding to the active site of these enzymes and blocking their ability to cleave peptide bonds. This results in the inhibition of blood clotting and inflammation.
Biochemical and Physiological Effects:
MQPA has been shown to have several biochemical and physiological effects. It inhibits blood clotting by inhibiting the activity of thrombin and factor Xa. It also has anti-inflammatory effects by inhibiting the activity of trypsin and other serine proteases involved in inflammation. MQPA has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
MQPA has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, making it a useful tool for studying the role of these enzymes in various biological processes. It is also stable and easy to synthesize, making it readily available for research purposes. However, one limitation of using MQPA in lab experiments is that it may not accurately reflect the physiological conditions in vivo, as it is a synthetic compound that does not occur naturally in the body.
Orientations Futures
There are several future directions for research on MQPA. One area of interest is the development of MQPA-based therapeutics for the treatment of thrombotic and inflammatory diseases. Another area of interest is the use of MQPA as a tool for studying the role of serine proteases in various biological processes. Additionally, there is potential for the development of novel polymers and materials based on the structure of MQPA. Overall, MQPA is a promising compound with significant potential for future research and applications.
Méthodes De Synthèse
MQPA can be synthesized using a multistep process that involves the reaction of 2-methylquinoline-4-carboxaldehyde with 4-nitrophenol in the presence of a base to form the corresponding ether. The resulting ether is then reacted with ethyl chloroacetate to form N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetate. Finally, the ester is hydrolyzed to form MQPA.
Propriétés
IUPAC Name |
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-13-10-14(17-4-2-3-5-18(17)21-13)11-20-19(23)12-26-16-8-6-15(7-9-16)22(24)25/h2-10H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTJLYKPSIGFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6059708.png)

![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![2-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-6-methoxyphenol](/img/structure/B6059746.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methoxymethyl)-1-pyrrolidinyl]pyridine](/img/structure/B6059752.png)
![N~2~-acetyl-N~1~-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]glycinamide](/img/structure/B6059758.png)
![2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)

![5-(3-chloro-4,5-dimethoxyphenyl)-9-methyl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6059782.png)
![1-[2-methoxy-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6059794.png)